(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxypropanoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-hydroxypropanoic acid and 4-fluoroaniline.
Protection of Amino Group: The amino group of 4-fluoroaniline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, forming the Boc-protected 4-fluoroaniline.
Coupling Reaction: The Boc-protected 4-fluoroaniline is then coupled with (S)-2-hydroxypropanoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: Utilized in the study of enzyme inhibition due to its structural similarity to natural substrates.
Medicine
Drug Development: Serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Material Science: Employed in the development of new materials with specific properties, such as polymers with enhanced stability.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then form hydrogen bonds or ionic interactions with the target. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid: Lacks the Boc protecting group, making it more reactive.
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-phenyl-2-hydroxypropanoic acid: Lacks the fluorine atom, resulting in different binding properties.
Uniqueness
The presence of the Boc protecting group and the fluorophenyl moiety makes (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid unique in its reactivity and binding characteristics, offering distinct advantages in synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
(2S,3S)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBBUWJBOPQEM-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)[C@@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376150 |
Source
|
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959583-77-8 |
Source
|
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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